L-Seryl-L-leucyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: L-serine, L-leucine, L-alanine, and another L-alanine. This compound belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides like this one play essential roles in various biological processes and have significant implications in scientific research and medicine.
L-Seryl-L-leucyl-L-alanyl-L-alanine can be synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis. This technique allows for the controlled assembly of amino acids into specific sequences, facilitating the study of their properties and functions.
The synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The efficiency of SPPS depends on various factors including the choice of resin, coupling reagents, and reaction conditions. For optimal results, conditions such as temperature, pH, and solvent choice must be carefully controlled.
The molecular structure of L-Seryl-L-leucyl-L-alanyl-L-alanine can be represented by its chemical formula and structural diagram. The compound consists of a backbone formed by peptide bonds between the amino acids:
L-Seryl-L-leucyl-L-alanyl-L-alanine can participate in various chemical reactions typical for peptides:
The reactivity of this tetrapeptide can be influenced by factors such as pH, temperature, and the presence of catalysts or enzymes that facilitate these reactions .
The mechanism of action for peptides like L-Seryl-L-leucyl-L-alanyl-L-alanine typically involves:
Studies have shown that peptides can affect cellular processes such as proliferation, differentiation, and apoptosis through their interactions with protein targets .
Relevant analyses often include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .
L-Seryl-L-leucyl-L-alanyl-L-alanine has several scientific uses:
This tetrapeptide exemplifies the intricate relationships between structure, function, and application in both biological systems and synthetic chemistry.
Alanyl-tRNA synthetase (AlaRS) faces a unique steric paradox in maintaining translational fidelity. Unlike other synthetases that primarily misactivate smaller amino acids, AlaRS aberrantly activates both glycine (smaller than alanine) and serine (larger than alanine) at significant frequencies. This dual misactivation creates exceptional challenges for the protein synthesis machinery. The serine misincorporation paradox stems from structural constraints in the ancient AlaRS active site that have persisted for over 3 billion years of evolution. Kinetic analyses reveal that AlaRS misactivates serine at approximately 1/300 the rate of alanine activation – a dangerously high error frequency that would cause catastrophic proteome instability without robust editing mechanisms [2] [5].
The consequences of serine-for-alanine substitutions are particularly severe in structural proteins where alanine residues often occupy critical positions in α-helices. Replacement with the bulkier serine side chain introduces disruptive polar groups and steric clashes that compromise protein folding and function. This is dramatically illustrated in the "sticky mouse" model, where a single Ala→Glu mutation in the AlaRS editing domain causes Purkinje cell degeneration and severe ataxia due to chronic serine misincorporation [5]. The pathological sensitivity specifically to serine (not glycine) highlights the disproportionate biological threat posed by serine-alanine confusion compared to other mistranslation errors.
Nature has evolved a redundant, two-tiered editing system to prevent serine-for-alanine errors, comprising both cis- and trans-editing mechanisms:
Intrinsic AlaRS Editing Domain: The C-terminal editing domain (residues 553-705 in E. coli) hydrolyzes mischarged Ser-tRNAᴬˡᵃ and Gly-tRNAᴬˡᵃ through post-transfer editing. Structural studies reveal a deep catalytic pocket that sterically excludes correctly charged Ala-tRNAᴬˡᵃ while accommodating mischarged species. Mutations at critical residues (e.g., C666A) severely compromise deacylation efficiency, particularly for Ser-tRNAᴬˡᵃ (15-fold reduction in kcat/KM) [6].
Standalone AlaXp Proteins: These genome-encoded trans-editing factors represent isolated homologs of the AlaRS editing domain distributed across all domains of life. AlaXps provide evolutionary backup specifically targeting Ser-tRNAᴬˡᵃ with remarkable efficiency (kcat/KM ~10⁶ M⁻¹s⁻¹). Their ubiquitous phylogenetic distribution underscores the persistent threat of serine misincorporation. Biochemical studies confirm that while AlaXps universally hydrolyze Ser-tRNAᴬˡᵃ, only a subset recognize Gly-tRNAᴬˡᵃ, emphasizing their specialization for serine clearance [2] [5] [9].
Table 1: Comparison of AlaRS and AlaXp Editing Mechanisms
Feature | AlaRS Editing Domain | AlaXp Proteins |
---|---|---|
Location | Cis-acting (integrated domain) | Trans-acting (free-standing) |
Primary Substrate | Ser-tRNAᴬˡᵃ & Gly-tRNAᴬˡᵃ | Primarily Ser-tRNAᴬˡᵃ |
Deacylation Efficiency | 6.6×10⁵ M⁻¹s⁻¹ (Ser-tRNAᴬˡᵃ) | ~10⁶ M⁻¹s⁻¹ (Ser-tRNAᴬˡᵃ) |
Evolutionary Distribution | Universal in AlaRS enzymes | Widespread across all domains of life |
Specificity Determinant | Cys666 zinc coordination site | Conserved hydrophobic pocket |
Crystallographic snapshots of AlaRS bound to adenylate analogs reveal why serine is readily misactivated despite its larger size. The amino acid binding pocket employs a conserved aspartate (Asp235 in E. coli) that anchors the substrate's α-amino group through electrostatic interactions. This configuration inadvertently creates a favorable environment for serine's hydroxyl group, allowing it to form a water-mediated hydrogen bond network within the pocket. Nine co-crystal structures demonstrate that serine binds in a nearly identical position to alanine, with only a minor rotation (0.53 Å) of its Cβ atom to accommodate the hydroxyl group [2] [5].
The binding pocket exhibits remarkable conformational rigidity when accommodating different amino acids. Cavity calculations using Hollow software reveal no significant expansion when serine binds, nor shrinkage when glycine binds. This contrasts with the typical "double sieve" model where editing domains exclude larger amino acids through steric hindrance. Three structurally conserved water molecules stabilize serine's hydroxyl group, effectively neutralizing the size difference between serine and alanine. Mutagenesis studies confirm the binding paradox: Shrinking the pocket (G237A mutant) dramatically impairs alanine recognition (1500-fold ↑ Km) but fails to exclude serine, while replacing the catalytic aspartate (D235N) reduces discrimination against serine from 1:300 to 1:5 [2] [5].
Table 2: Key Structural Features of AlaRS Amino Acid Binding Pocket
Structural Element | Role in Substrate Discrimination | Consequence of Mutation |
---|---|---|
Asp235 carboxyl group | Pins α-amino group of substrates | D235N: 60-fold ↓ Ala/Ser discrimination |
Conserved water network | Stabilizes serine hydroxyl group | Disruption impairs both Ala/Ser activation |
Gly237 residue | Maintains pocket volume flexibility | G237A: 1500-fold ↑ Km for Ala |
Trp170 indole ring | Adjusts position during alanine binding | W170A: Compromises transition state stability |
Motif 2 arginine (Arg69) | Coordinates substrate carboxyl group | Salt bridge disruption inactivates enzyme |
The kinetic parameters of adenylate formation reveal why editing mechanisms are indispensable for AlaRS fidelity. While alanine activation proceeds with high efficiency (Km ≈ 1.5 mM, kcat ≈ 8.7 s⁻¹), serine activation exhibits significantly altered kinetics characterized by an elevated Michaelis constant (Km > 20 mM) and reduced catalytic rate (kcat reduced 5-fold). This results in an overall discrimination factor of approximately 300-fold against serine during the initial activation step – insufficient to maintain proteome integrity given cellular serine concentrations (1-10 mM) [2] [6].
Post-transfer editing provides an essential second fidelity layer through differential deacylation kinetics. The AlaRS editing domain hydrolyzes Ser-tRNAᴬˡᵃ with remarkable efficiency (kcat/KM = 6.6 × 10⁵ M⁻¹s⁻¹), representing a 6000-fold enhancement over the uncatalyzed deacylation rate. Crucially, this activity shows modest specificity relative to Ala-tRNAᴬˡᵃ hydrolysis (only 12.2-fold preference for serine). Mutagenesis studies identify critical residues governing this selectivity: The C666A mutation reduces editing efficiency 15-fold and paradoxically increases Ala-tRNAᴬˡᵃ deacylation, effectively reversing substrate preference. This highlights the zinc-coordinated cysteine (C666) as a key determinant in serine-alanine discrimination during editing [6] [9].
The editing solutions to the serine-alanine paradox represent evolutionarily ancient innovations traceable to the last universal common ancestor (LUCA). Phylogenetic analysis reveals that AlaXp proteins emerged contemporaneously with AlaRS itself, indicating that the serine misincorporation threat required immediate solutions at life's origin. Three key evolutionary adaptations persist across all domains:
Conserved Editing Domain Architecture: The AlaRS editing domain maintains remarkable structural conservation from bacteria to humans, particularly around the catalytic zinc site (Cys666 in E. coli). This conservation extends to thermophilic archaea (P. horikoshii AlaXp structure) and eukaryotes, despite billions of years of divergence [2] [6].
Ubiquitous AlaXp Distribution: Free-standing AlaXp editing modules appear in all three domains of life, with multiple paralogs in many genomes. Their persistence despite potential redundancy with AlaRS editing suggests ongoing selective pressure against serine misincorporation. Biochemical studies confirm that AlaXps from archaeal, bacterial, and eukaryotic sources all efficiently deacylate Ser-tRNAᴬˡᵃ [2] [5].
Functional Prioritization of Serine Editing: Both integrated and standalone editing mechanisms exhibit stronger selection against serine than glycine. In mice, AlaRS editing defects primarily elevate Ser-tRNAᴬˡᵃ levels (not Gly-tRNAᴬˡᵃ), causing neuropathology. Similarly, most AlaXps efficiently edit Ser-tRNAᴬˡᵃ but variably recognize Gly-tRNAᴬˡᵃ, indicating serine clearance as their primary evolutionary driver [2] [5].
The extraordinary conservation of these editing mechanisms underscores the fundamental chemical constraint preventing optimization of the AlaRS active site. Despite 3+ billion years of evolution, no alternative architectural solution has emerged that avoids serine misactivation while maintaining efficient alanylation. This evolutionary stasis highlights the serine-alanine paradox as a deeply rooted challenge in biological systems, addressed through editing innovations rather than active site optimization [2] [5].
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